Conformational Assembly and Solubility: N-Methyl vs. Non-Methylated
In oligopeptide models (n = 9 to 15 residues), N-methylated D,L-norleucine analogs preferentially form soluble β-helices (β4.4 single-stranded and β5.6 double-stranded antiparallel types) as determined by solution ¹H NMR, whereas non-methylated D,L-oligonorleucines form insoluble aggregates (likely α-pleated sheets) even at moderate chain lengths, rendering them unsuitable for structural characterization or biological evaluation in organic solvent systems [1].
| Evidence Dimension | Conformational assembly and solubility |
|---|---|
| Target Compound Data | Forms soluble β-helices: β4.4 (single-stranded, ~4.4 residues/turn) and β5.6 (double-stranded antiparallel, ~5.6 residues/turn); does not form stable insoluble aggregates |
| Comparator Or Baseline | Non-methylated D,L-oligonorleucines: form insoluble aggregates (α-pleated sheet type), insoluble in common organic solvents |
| Quantified Difference | Qualitative difference in assembly fate: soluble defined β-helices vs. insoluble aggregates; prevents use of non-methylated analogs in solution-phase structural studies |
| Conditions | Oligopeptides with n ≤ 12 to 15 residues; Boc-(L-Nle)m-(D-Nle-L-Nle)(n-m)/2-OMe series; solution ¹H NMR in organic solvents |
Why This Matters
For procurement decisions in peptide engineering and structural biology, non-methylated norleucine cannot be substituted when soluble, structurally defined β-helical scaffolds are required.
- [1] Schoch EF, Römer DU, Lorenzi GP. Conformational characteristics of alternating stereo-co-oligopeptides of D- and L-norleucine: influence of an N-methyl group. Int J Pept Protein Res. 1994 Jul;44(1):10-8. doi: 10.1111/j.1399-3011.1994.tb00398.x. PMID: 7960399. View Source
